4-Propylpyrrolidin-2-one

Übersicht

Beschreibung

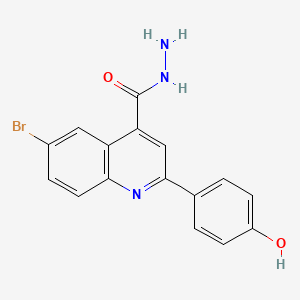

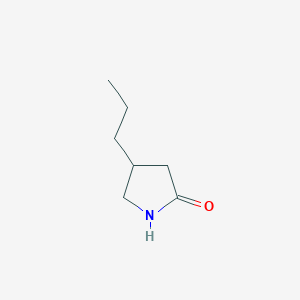

4-Propylpyrrolidin-2-one, also known as Prolintane, is a stimulant substance first synthesized in the 1950s. It has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Propylpyrrolidin-2-one includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a propyl group attached to the 4-position of the pyrrolidine ring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Propylpyrrolidin-2-one are not detailed in the retrieved data, pyrrolidine compounds are known to be versatile in chemical reactions due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

4-Propylpyrrolidin-2-one has a molecular weight of 127.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 . Its exact mass and monoisotopic mass are both 127.099714038 g/mol, and it has a topological polar surface area of 29.1 Ų .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- 4-Phenylpyrrolidin-2-one, a derivative of 4-Propylpyrrolidin-2-one, has been synthesized using dynamic kinetic resolution catalyzed by ω-transaminases. This method is significant in producing enantiomerically enriched compounds, which are crucial in medicinal chemistry (Koszelewski et al., 2009).

Medicinal Chemistry Applications

- 4-Fluoropyrrolidine derivatives, closely related to 4-Propylpyrrolidin-2-one, are utilized in the development of dipeptidyl peptidase IV inhibitors. These inhibitors have potential applications in treating type 2 diabetes (Singh & Umemoto, 2011).

Biocompatible Polymeric Support

- Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) is used as a polymeric support for ferrocene labeled amino acid and peptide nucleic acid derivatives. These conjugates are potentially useful as water-soluble electrochemically active probes for biomolecules (Baldoli et al., 2007).

Antimicrobial and Antidepressant Agents

- Optically active 4-substituted pyrrolidin-2-one structures are found in various biologically active compounds, including antimicrobial and antidepressant agents. Synthesis methods for these compounds often involve enzymatic reactions or multistep synthesis from chiral natural intermediates (Jeong et al., 2005).

Novel Therapeutic Compounds

- Research on pyrrolidine derivatives like 4-Propylpyrrolidin-2-one has led to the development of new therapeutic compounds with applications ranging from calcium antagonism to dopaminergic activity, indicating their potential in treating various medical conditions (Kato et al., 1999; Crider et al., 1984).

Electrophilic Species Metabolism

- The metabolism of 1-benzylpyrrolidine, a related compound, involves the trapping of metabolically generated electrophilic species, which is important for understanding drug metabolism and potential toxicological implications (Ho & Castagnoli, 1980).

Anti-Arrhythmic Agents

- Pyrrolidine-2-one derivatives have been studied for their anti-arrhythmic activity, contributing to the development of new cardiovascular drugs (Malawska et al., 1995).

Synthetic Methodology Advancements

- New synthetic methodologies for compounds like 2-formylpyrrolidines and 2-pyrrolidinones have been developed. These methods have broad applications in synthetic chemistry, including the synthesis of pharmaceuticals (Wdowik & Chemler, 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Propylpyrrolidin-2-one, a derivative of pyrrolidine alkaloids, has been shown to possess several important biological activities . .

Mode of Action

Pyrrolidine alkaloids, the class of compounds to which 4-propylpyrrolidin-2-one belongs, have been shown to interact with various biological targets, leading to a range of effects including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have shown significant anti-bacterial activity

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a related compound, have been investigated . These parameters can influence the bioavailability of a compound, affecting how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted.

Result of Action

Pyrrolidine alkaloids have been shown to exert a range of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Eigenschaften

IUPAC Name |

4-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVCRLVTCSQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylpyrrolidin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)

![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)

![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)

![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)

![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)

![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)